5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione
Description
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a bicyclic imidazolidine-2,4-dione core substituted with a piperidin-3-yl group at the 5-position and an isopropyl group at the 3-position. Its hydrochloride salt form enhances solubility and stability, as noted in its IUPAC nomenclature ().
Properties
Molecular Formula |
C12H21N3O2 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17) |
InChI Key |
CZBOIKUXBZPHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:
Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.
Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.
Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.
Chemical Reactions Analysis
Thiazolidine-2,4-dione participates in various reactions:
Oxidation: It can be oxidized to form thiazolidinediones, which have antidiabetic properties.
Reduction: Reduction of the carbonyl group yields aminothiazolidines.
Substitution: Substituents on the piperidine ring can undergo nucleophilic substitution reactions.
Common reagents include hydrazine , hydrogen peroxide , and alkali metal hydrides . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Building Block: Thiazolidine-2,4-dione serves as a versatile building block for designing novel compounds.
Medicinal Chemistry: Derivatives exhibit antidiabetic, anti-inflammatory, and antimicrobial activities.
Antidiabetic Agents: Thiazolidinediones (TZDs) derived from this compound are used to treat type 2 diabetes by enhancing insulin sensitivity.
Anticancer Potential: Some derivatives show promise as anticancer agents due to their effects on cell cycle regulation.
Pharmaceuticals: TZDs are marketed drugs (e.g., pioglitazone, rosiglitazone).
Agrochemicals: Thiazolidine-2,4-dione derivatives find applications in crop protection.
Mechanism of Action
The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and analytical differences between the target compound and its analogues:
Key Trends :
- Substituent Effects : Aryl groups (e.g., naphthyl, fluorophenyl) enhance lipophilicity and receptor binding, while heterocycles (piperidine, pyridine) modulate basicity and solubility ().
- Salt Forms : Hydrochloride salts (target compound, ) improve solubility, critical for bioavailability ().
- Retention Time: Lower retention times (e.g., 3.04 min for Compound 15 in ) correlate with reduced hydrophobicity, influenced by polar substituents like cyanophenyl.
Biological Activity
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione, a compound with potential therapeutic applications, has garnered interest in scientific research due to its biological activity. This article explores its biological properties, including mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
The imidazolidine ring system contributes to the compound's biological activity, particularly in modulating various biochemical pathways.
Research indicates that 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione may exert its effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to cancer progression and inflammation. For instance, it may affect the sodium hydrogen exchanger (NHE), which plays a role in cellular pH regulation and is implicated in cancer cell proliferation .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic properties against several cancer cell lines. The IC50 values for various cancer types suggest significant potency, with some derivatives showing IC50 values as low as 6.09 µM against specific targets .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in malignant cells through both intrinsic and extrinsic pathways. This suggests a dual mechanism where it not only halts proliferation but also promotes programmed cell death in cancerous cells .
Anticancer Activity
A series of studies have evaluated the anticancer potential of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 8.9 | Significant cytotoxicity |
| K562 (leukemia) | 8.5 | Strong inhibition of cell growth |
| MDA-MB-361 (breast) | 12.7 | Comparable to cisplatin (21.5 µM) |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects against various pathogens. Preliminary screening revealed effective inhibition of Gram-positive bacteria, suggesting its utility in treating bacterial infections alongside cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
